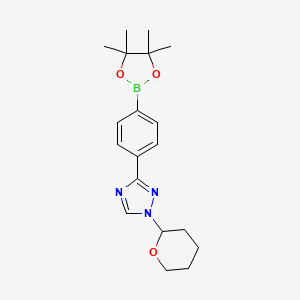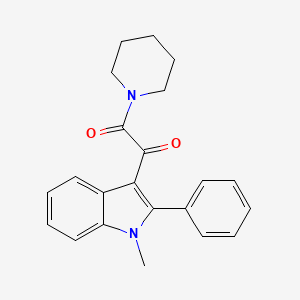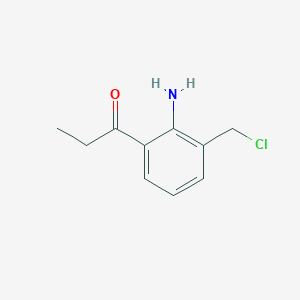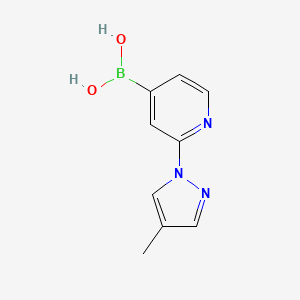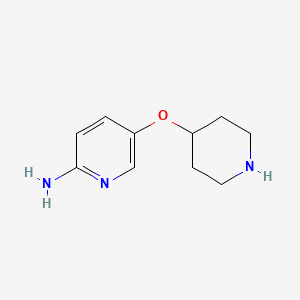
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids. This compound is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 2-(2-Cyanoethyl)phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alkanes.
Substitution: Halogenated, nitrated, and alkylated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its acrylic acid moiety plays a crucial role in polymerization reactions.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acrylic acid moiety can undergo polymerization reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid with similar reactivity but lacks the cyanoethyl and phenyl groups.
Ethyl Cyanoacrylate: Contains a cyano group and an acrylic acid moiety but differs in its ester linkage and lack of a phenyl ring.
Phenoxy Acetamide Derivatives: Share structural similarities with the phenyl ring and functional groups but differ in their overall molecular framework.
Uniqueness
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the combination of its cyanoethyl, phenyl, and acrylic acid moieties. This unique structure allows it to participate in a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-[2-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-3-6-10-4-1-2-5-11(10)7-8-12(14)15/h1-2,4-5,7-8H,3,6H2,(H,14,15) |
Clave InChI |
ZIZJYBZDYWXBKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC#N)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



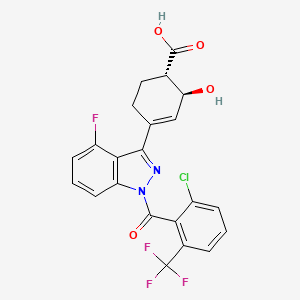
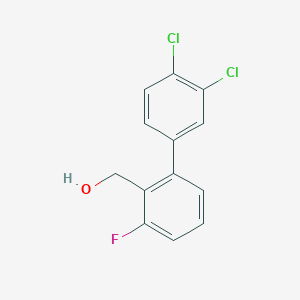

![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)

